molecular formula C8H4BrF2N B13547085 3-bromo-5,6-difluoro-1H-indole

3-bromo-5,6-difluoro-1H-indole

Cat. No.: B13547085
M. Wt: 232.02 g/mol
InChI Key: JRZBTFOZHRGTKV-UHFFFAOYSA-N
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Description

3-bromo-5,6-difluoro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure includes a bromine atom at the third position and fluorine atoms at the fifth and sixth positions on the indole ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5,6-difluoro-1H-indole can be achieved through several methods. One common approach involves the bromination and fluorination of an indole precursor. For instance, starting with 5,6-difluoroindole, bromination at the third position can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Mechanism of Action

The mechanism of action of 3-bromo-5,6-difluoro-1H-indole involves its interaction with specific molecular targets. The bromine and fluorine substitutions enhance its binding affinity to certain enzymes and receptors. For instance, the compound may inhibit the activity of specific kinases or modulate the function of G-protein coupled receptors (GPCRs) . These interactions can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-bromo-5,6-difluoro-1H-indole exhibits unique properties due to its specific substitution pattern. The presence of bromine at the third position and fluorine at the fifth and sixth positions imparts distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H4BrF2N

Molecular Weight

232.02 g/mol

IUPAC Name

3-bromo-5,6-difluoro-1H-indole

InChI

InChI=1S/C8H4BrF2N/c9-5-3-12-8-2-7(11)6(10)1-4(5)8/h1-3,12H

InChI Key

JRZBTFOZHRGTKV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2Br

Origin of Product

United States

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